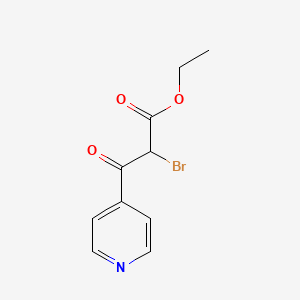
Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate is a chemical compound with the molecular formula C10H10BrNO3. It is an ester derivative that contains a bromine atom, a pyridine ring, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 3-oxo-3-pyridin-4-ylpropanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), room temperature or mild heating.
Major Products Formed
Substitution: Ethyl 3-oxo-3-pyridin-4-ylpropanoate derivatives with various substituents.
Reduction: Ethyl 2-hydroxy-3-oxo-3-pyridin-4-ylpropanoate.
Oxidation: Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoic acid.
Scientific Research Applications
Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate involves its interaction with various molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and binding to biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-pyridin-4-ylpropanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl 2-bromo-3-oxo-3-(2-fluorophenyl)propanoate: Contains a fluorophenyl group instead of a pyridine ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7/h3-6,8H,2H2,1H3 |
InChI Key |
LKHSXKMANQMRCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















